molecular formula C24H32N2O2S B8387563 Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(2-methoxyphenyl)- CAS No. 153804-24-1

Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(2-methoxyphenyl)-

Cat. No. B8387563
M. Wt: 412.6 g/mol
InChI Key: SEEOFBGIRGLRFN-UHFFFAOYSA-N
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Patent
US05332741

Procedure details

1.5 g (4.98 mmol) of the compound obtained in Step A are dissolved in 15 cm3 of acetonitrile, under argon. 0.94 g (7.47 mmol) of N,N-diisopropylethylamine diluted in 11 cm3 of acetonitrile is added, followed by 1.44 g (0.747 mmol) of 1-(2-methoxyphenyl)piperazine dissolved in 11 cm3 of acetonitrile.
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[S:15][CH2:14][CH2:13][CH2:12]2.C(N(CC)C(C)C)(C)C.[CH3:26][O:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[N:34]1[CH2:39][CH2:38][NH:37][CH2:36][CH2:35]1>C(#N)C>[CH3:26][O:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[N:34]1[CH2:39][CH2:38][N:37]([CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]2[CH:8]=[CH:9][CH:10]=[C:11]3[C:16]=2[S:15][CH2:14][CH2:13][CH2:12]3)[CH2:36][CH2:35]1

Inputs

Step One
Name
compound
Quantity
1.5 g
Type
reactant
Smiles
BrCCCCOC=1C=CC=C2CCCSC12
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1.44 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Step Four
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCCOC=1C=CC=C2CCCSC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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